molecular formula C4H6N2O3 B3047796 [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol CAS No. 14460-57-2

[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol

Cat. No.: B3047796
CAS No.: 14460-57-2
M. Wt: 130.1 g/mol
InChI Key: VXYQBAFVQYQKPY-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol (CAS 14460-57-2) is a high-value chemical building block characterized by its molecular formula of C4H6N2O3 and a molecular weight of 130.10 g/mol . This compound, also known as 1,2,5-oxadiazole-3,4-dimethanol, features a 1,2,5-oxadiazole (furazan) backbone symmetrically functionalized with two hydroxymethyl groups, making it a versatile and symmetric precursor for advanced chemical synthesis . In research applications, this diol is primarily recognized as a critical intermediate in the development of novel energetic materials. The 1,2,5-oxadiazole backbone is valued for its high heat of formation and positive oxygen balance, contributing to high energy density . The hydroxymethyl groups can be further functionalized with energetic moieties such as nitrate esters (-ONO2) to significantly enhance detonation performance and density while maintaining favorable safety profiles . This strategy allows researchers to design advanced materials that optimally balance high energy output with low sensitivity. Furthermore, structurally related 1,2,5-oxadiazole and 1,2,4-oxadiazole derivatives demonstrate significant potential in pharmaceutical research, particularly as key scaffolds in the synthesis of selective enzyme inhibitors . As such, this compound serves as a versatile scaffold for medicinal chemistry, enabling the exploration of new bioactive molecules. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-1-3-4(2-8)6-9-5-3/h7-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYQBAFVQYQKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NON=C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365442
Record name 1,2,5-Oxadiazole-3,4-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14460-57-2
Record name 1,2,5-Oxadiazole-3,4-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by hydroxymethylation reactions .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The use of catalysts and specific reaction conditions can optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its reactivity and applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry: In chemistry, [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems .

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and ability to form stable derivatives make it a candidate for drug development .

Industry: In industry, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties allow for the creation of materials with specific characteristics .

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility : The dual hydroxymethyl groups in the target compound enhance water solubility compared to ethyl- or benzyloxy-substituted analogs .
  • Reactivity: Amino-substituted derivatives exhibit greater nucleophilicity, enabling participation in coupling reactions, whereas hydroxymethyl groups favor hydrogen bonding and derivatization via esterification .
  • Stability : Ethyl and benzyloxy substituents improve stability under acidic conditions, whereas hydroxymethyl groups may promote hydrolytic degradation .

Biological Activity

[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol is a heterocyclic compound characterized by its oxadiazole ring structure. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₄H₆N₂O₂, with a molecular weight of approximately 130.10 g/mol. The unique oxadiazole ring contributes to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as a ligand, binding to specific proteins or enzymes, thereby modulating their activity. This interaction can influence several biochemical pathways, leading to changes in cellular functions such as apoptosis and proliferation.

Biological Activities

Research indicates that derivatives of oxadiazoles, including this compound, exhibit various biological properties:

  • Antiproliferative Effects : Some studies have shown that oxadiazole derivatives can inhibit the growth of cancer cell lines by interfering with topoisomerase IIα activity, which is crucial for DNA replication and repair.
  • Anti-inflammatory Properties : Certain derivatives have been investigated for their potential as anti-inflammatory agents, demonstrating efficacy in reducing inflammation in various models.

Pharmacokinetics

A study evaluating the pharmacokinetic parameters of related compounds showed that after ocular administration, high plasma concentrations were achieved with significant relative bioavailability (over 81%) for certain oxadiazole derivatives. This suggests that this compound may also exhibit favorable pharmacokinetic properties conducive to therapeutic use .

Case Study 1: Antiproliferative Activity

In vitro studies assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at concentrations above 10 µM. This effect was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated competitive inhibition against certain enzymes critical for cellular metabolism, indicating its potential as a therapeutic agent targeting metabolic disorders.

Comparative Analysis of Similar Compounds

Compound NameStructure TypeUnique Features
4-(Hydroxymethyl)phenolHydroxymethyl derivativeShares hydroxymethyl group but different ring structure
4-Amino-1,2,5-oxadiazoleAmino derivativeKnown for antibacterial properties
4-(5-Methyl-1,3,4-oxadiazole)Methyl derivativeExhibits distinct biological activities

Q & A

Q. Essential Safety Measures :

  • Hazards : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, goggles, fume hood) .
  • Storage : Store in sealed containers at 2–8°C in a dry environment.
  • Waste Disposal : Follow local regulations for hazardous organic waste; incineration is recommended for small quantities .

How do substituents on the 1,2,5-oxadiazole ring influence the compound’s thermal stability?

Advanced Structural Analysis :
Electron-withdrawing groups (e.g., nitro or amino) enhance thermal stability by increasing resonance energy. For instance, amino-substituted analogs exhibit higher decomposition temperatures (>450 K) compared to hydroxyl derivatives due to intramolecular hydrogen bonding and reduced ring strain .
Experimental Validation :

  • Perform differential scanning calorimetry (DSC) to measure decomposition onset.
  • Compare with computational predictions (DFT) to identify key stabilizing interactions .

What applications does this compound have in energetic materials research?

Research Applications :
1,2,5-Oxadiazole derivatives are explored as low-sensitivity explosives due to their high nitrogen content and stability. For example, analogs like ANFF-1 (3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole) exhibit high density (~1.9 g/cm³) and moderate impact sensitivity, making them candidates for insensitive munitions .
Synthesis Challenges :

  • Optimize nitration steps to avoid over-oxidation.
  • Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>99%) .

How can researchers resolve contradictions in reported stability data for oxadiazole derivatives?

Q. Methodology for Data Reconciliation :

Standardize Testing Conditions : Ensure consistent DSC heating rates (e.g., 10°C/min) and sample mass (1–2 mg).

Cross-Validate with Spectroscopy : Use FTIR or NMR to detect impurities affecting stability.

Computational Cross-Check : Compare experimental decomposition temperatures with DFT-predicted activation energies to identify outliers .

What analytical techniques are recommended for characterizing this compound’s purity and structure?

Q. Comprehensive Characterization Workflow :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase.
  • NMR : ¹H-NMR in DMSO-d₆ to confirm hydroxyl and methylene protons (δ ~4.5–5.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+1]+ = 131) .

What are the limitations in ecological risk assessment for this compound?

Research Gaps :
No data are available on biodegradation, bioaccumulation, or soil mobility. Mitigation strategies include:

  • Conducting OECD 301/302 tests for biodegradability.
  • Using quantitative structure-activity relationship (QSAR) models to predict ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol
Reactant of Route 2
[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol

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